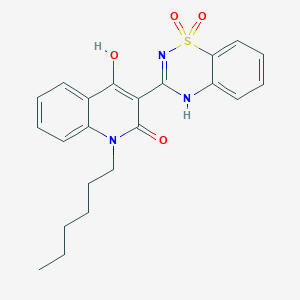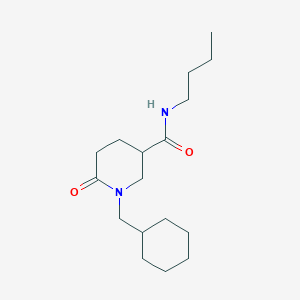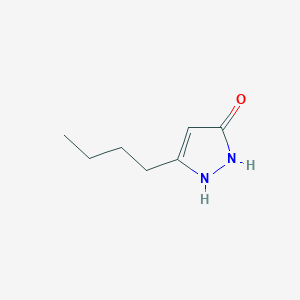![molecular formula C19H24F2N4 B6100486 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6100486.png)
7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane is a novel chemical entity that has gained considerable attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential as an anticancer agent. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the study of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Synthesemethoden
The synthesis of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2,3-difluorobenzylamine with 1H-imidazole-4-carboxaldehyde, followed by the addition of 1,6-diaminohexane. The reaction mixture is then heated under reflux in methanol to produce the final product in good yield.
Wissenschaftliche Forschungsanwendungen
The compound 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
9-[(2,3-difluorophenyl)methyl]-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N4/c20-17-4-1-3-15(18(17)21)10-24-7-2-5-19(12-24)6-8-25(13-19)11-16-9-22-14-23-16/h1,3-4,9,14H,2,5-8,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUTURRGZRUNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CN3)CN(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)


![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6100442.png)
![3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6100444.png)
![1-[2-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6100452.png)
![methyl 3-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6100453.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6100459.png)
![2-{[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B6100464.png)

![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)

![2-[(2-chlorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B6100483.png)
![2-[3-(6-iodo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6100489.png)